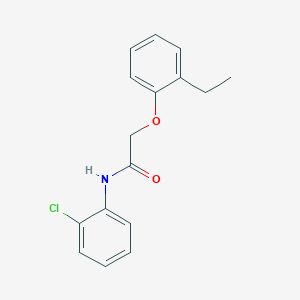

N-(2-氯苯基)-2-(2-乙基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds structurally related to "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" often involves reactions between phenoxy compounds and chloroacetyl derivatives in the presence of a base. For example, Gao Yonghong detailed the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide through a reaction of 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009). This method may offer insights into synthesizing the subject compound by substituting the appropriate phenol and chloroacetamide derivatives.

Molecular Structure Analysis

Structural analysis of related acetamides reveals significant insights into the molecular conformation and bonding interactions. For instance, the crystal structure analysis of 2-chloro-N-(2,4-dimethylphenyl)acetamide shows intermolecular N—H⋯O hydrogen bonds linking molecules into chains, which could be reflective of similar structural characteristics in "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamides typically include nucleophilic acyl substitution and hydrolysis under acidic or basic conditions. The reactivity of such compounds often depends on the substituents on the phenyl rings and the acyl group's electronic properties. Studies on related compounds, such as the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, provide insights into potential reactions and mechanisms (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamides, such as melting points, boiling points, and solubility, can be influenced by the nature of the substituents. While specific data on "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" is not available, related compounds exhibit characteristics that can be modulated by molecular structure alterations, affecting their phase behavior and intermolecular interactions.

Chemical Properties Analysis

Acetamides exhibit a range of chemical properties, including acidity/basicity of the amide nitrogen, reactivity towards nucleophiles, and participation in hydrogen bonding. The presence of electron-withdrawing or donating groups on the aromatic rings can significantly influence these properties. Studies on similar compounds, such as the analysis of hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, shed light on the importance of intramolecular and intermolecular hydrogen bonding in determining the chemical behavior of these compounds (T. Romero, Angela Margarita, 2008).

科学研究应用

化学选择性合成应用

氨基酚的化学选择性乙酰化

Magadum 和 Yadav (2018) 的一项研究探讨了 2-氨基酚的氨基的化学选择性单乙酰化,以衍生出 N-(2-羟基苯基)乙酰胺等化合物,这是一种抗疟疾药物合成的中间体。此过程使用 Novozym 435 作为催化剂,突出了该化合物在促进化学选择性合成过程中的作用 (Magadum & Yadav, 2018)。

抗癌、抗炎和镇痛应用

苯氧基乙酰胺衍生物的合成

Rani 等人 (2014) 合成了 2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物,以评估其作为抗癌、抗炎和镇痛剂的潜力。这项研究证明了该化合物在开发具有治疗应用的新化学实体中的相关性 (Rani, Pal, Hegde, & Hashim, 2014)。

环境和代谢研究

氯乙酰胺除草剂的代谢

Coleman 等人 (2000) 在人和大鼠肝微粒体中进行了氯乙酰胺除草剂的比较代谢研究。这些研究对于了解氯乙酰胺化合物的环境和健康影响至关重要,包括类似于 N-(2-氯苯基)-2-(2-乙基苯氧基)乙酰胺的衍生物 (Coleman, Linderman, Hodgson, & Rose, 2000)。

杀虫应用

合成潜在杀虫剂

Rashid 等人 (2021) 探索了 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的合成,以针对斜纹夜蛾的潜在杀虫活性,证明了其在农业害虫防治应用中的效用 (Rashid, Mohamed, Salam, Abdel-Latif, Fadda, & Elmorsy, 2021)。

属性

IUPAC Name |

N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-2-12-7-3-6-10-15(12)20-11-16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVNROSINFCFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)